molecular formula C17H28N2O3S B503126 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine CAS No. 915930-77-7

1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B503126
CAS No.: 915930-77-7
M. Wt: 340.5g/mol
InChI Key: NREAZURSEBKVDJ-UHFFFAOYSA-N
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Description

1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is a synthetic organic compound characterized by its unique structural features, including a tert-butyl group, an ethoxyphenyl group, and a sulfonyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine typically involves multiple steps:

  • Formation of the Ethoxyphenyl Intermediate: : The initial step involves the ethoxylation of a phenol derivative to form 3-(tert-butyl)-4-ethoxyphenol. This reaction can be carried out using ethyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

  • Sulfonylation: : The ethoxyphenyl intermediate is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group to the aromatic ring.

  • Piperazine Coupling: : The final step involves coupling the sulfonylated intermediate with 4-methylpiperazine. This can be achieved through a nucleophilic substitution reaction, typically in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of sulfonyl groups on biological activity. It may serve as a model compound for investigating the interactions of sulfonyl-containing drugs with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-((3-(Tert-butyl)-4-methoxyphenyl)sulfonyl)-4-methylpiperazine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-ethylpiperazine: Similar structure but with an ethyl group on the piperazine ring.

    1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-phenylpiperazine: Similar structure but with a phenyl group on the piperazine ring.

Uniqueness

1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is unique due to the combination of its tert-butyl, ethoxyphenyl, and sulfonyl groups, which confer specific chemical and biological properties. The presence of the ethoxy group can influence the compound’s solubility and reactivity, distinguishing it from similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3S/c1-6-22-16-8-7-14(13-15(16)17(2,3)4)23(20,21)19-11-9-18(5)10-12-19/h7-8,13H,6,9-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREAZURSEBKVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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